Tetrazolo[1,5-a]pyrimidine, 5-phenyl-
Description
Significance in Heterocyclic Chemistry
Tetrazolo[1,5-a]pyrimidines are of substantial interest in heterocyclic chemistry due to their unique structural features and reactivity. The fusion of the electron-rich tetrazole ring with the electron-deficient pyrimidine (B1678525) ring results in a distinct electronic environment that influences the chemical behavior of the molecule. These systems are particularly noted for their participation in a fascinating valence tautomerism, existing in equilibrium with their 2-azidopyrimidine (B1655621) isomers. This azide-tetrazole equilibrium is a subject of ongoing study as it is influenced by factors such as substituents, solvent polarity, and temperature, offering a dynamic system for investigating tautomeric phenomena. nih.govnih.gov The reactivity of the tetrazolo[1,5-a]pyrimidine (B1219648) core allows for a variety of chemical transformations, making it a versatile synthon for the creation of more complex molecular architectures. For instance, they can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," via their azide (B81097) tautomer, providing an efficient route to novel triazole-substituted pyrimidines. nih.govbeilstein-archives.org
Historical Context of Fused Tetrazole Systems
The history of tetrazole chemistry dates back to 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.gov However, it was not until the mid-20th century that significant interest in fused tetrazole systems, including tetrazolopyrimidines, began to emerge. The first reports of tetrazolopyrimidines appeared in the 1960s and 1970s, coinciding with a broader exploration of fused heterocyclic systems in medicinal chemistry and materials science. nih.gov A pivotal discovery during this period was the recognition of the azide-tetrazole equilibrium in many fused tetrazole systems. nih.gov This finding was crucial in understanding the chemical reactivity and physical properties of these compounds. Early research focused on the synthesis and characterization of the parent tetrazolo[1,5-a]pyrimidine and its simple derivatives. Over the decades, synthetic methodologies have evolved, moving from classical condensation reactions to more sophisticated multicomponent reactions and catalyzed processes, allowing for the creation of a vast library of substituted tetrazolo[1,5-a]pyrimidines. nih.gov
General Overview of the Tetrazolo[1,5-a]pyrimidine Class
The tetrazolo[1,5-a]pyrimidine class of compounds is characterized by a fused bicyclic heteroaromatic system. The core structure consists of a pyrimidine ring fused to a tetrazole ring at the [1,5-a] position.
Structural Features: The planarity of the fused ring system is a key feature, influencing its electronic properties and interactions with other molecules. The presence of four nitrogen atoms in the tetrazole ring and two in the pyrimidine ring makes the system nitrogen-rich, which contributes to its chemical properties, including its ability to participate in hydrogen bonding and coordination with metal ions.
Chemical Properties and Azide-Tetrazole Equilibrium: A defining characteristic of many tetrazolo[1,5-a]pyrimidines is the ring-chain tautomerism, specifically the azide-tetrazole equilibrium. In solution, these compounds can exist as a mixture of the closed-ring tetrazolo[1,5-a]pyrimidine form and the open-ring 2-azidopyrimidine tautomer.
The position of this equilibrium is sensitive to a number of factors:
Substituents: The electronic nature of substituents on the pyrimidine ring can significantly influence the stability of each tautomer. Electron-withdrawing groups tend to favor the azide form, while electron-donating groups can stabilize the tetrazole ring.
Solvent Polarity: The equilibrium can be shifted by changing the polarity of the solvent. Generally, more polar solvents tend to favor the tetrazole form.
Temperature: Temperature can also affect the position of the equilibrium.
Physical State: In the solid state, one tautomer may be exclusively present, which is not necessarily the dominant form in solution.
This equilibrium is not just a chemical curiosity; it has profound implications for the reactivity of these compounds. For example, reactions that are characteristic of azides, such as cycloadditions and reductions, proceed through the 2-azidopyrimidine tautomer.
Research Findings on a Related Compound: 5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine
Hydrogenation reactions of 5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine have been explored under various conditions. For instance, hydrogenation using palladium on carbon (Pd/C) with H2 in methanol (B129727) leads to the reduction of the tetrazole ring and formation of 2-amino-4-phenyl-6-trifluoromethylpyrimidine in high yield. beilstein-archives.org This transformation highlights the reactivity of the tetrazole moiety under reductive conditions, proceeding through the azide intermediate.
Spectroscopic data for derivatives of 5-phenyl-tetrazolo[1,5-a]pyrimidine are crucial for their characterization. While specific data for the parent compound is elusive, the following table presents typical spectroscopic data for a related hydrogenated derivative, a 5-aryl-tetrahydrotetrazolo[1,5-a]pyrimidine.
| Technique | Observed Signals (ppm) | Interpretation |
|---|---|---|
| ¹H NMR | 8.68-6.89 (singlet) | NH of the tetrahydrotetrazolo[1,5-a]pyrimidine ring |
| ¹³C NMR | 159.2-154.1 | C3 |
| 54.3-53.0 | C5 | |
| 41.7 | C7 | |
| 29.7 | C6 |
Properties
CAS No. |
113392-34-0 |
|---|---|
Molecular Formula |
C10H7N5 |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
5-phenyltetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H7N5/c1-2-4-8(5-3-1)9-6-7-15-10(11-9)12-13-14-15/h1-7H |
InChI Key |
WVSGMUZCHIZXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C=C2 |
Origin of Product |
United States |
Advanced Reaction Mechanisms and Reactivity of Tetrazolo 1,5 a Pyrimidine, 5 Phenyl and Analogs
Azide-Tetrazole Tautomerism and Ring-Chain Equilibrium
A defining characteristic of the tetrazolo[1,5-a]pyrimidine (B1219648) system is its existence in a dynamic equilibrium with its isomeric open-chain form, 2-azidopyrimidine (B1655621). beilstein-archives.orgnih.gov This ring-chain tautomerism is a well-documented phenomenon in many fused tetrazole systems and is of significant pharmacological and synthetic interest, as the two tautomers possess distinct physical and chemical properties. beilstein-archives.orgnih.gov The equilibrium between the closed tetrazole ring (T) and the open azide (B81097) form (A) is highly sensitive to a variety of internal and external factors.
Figure 1: General representation of the azide-tetrazole equilibrium in 5-phenyl-tetrazolo[1,5-a]pyrimidine.

The position of the azide-tetrazole equilibrium is not fixed but is instead influenced by a delicate interplay of electronic, steric, and environmental effects. nih.gov
Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Studies have shown that an increase in solvent polarity tends to favor the tetrazole form. nih.govnih.gov For instance, in the case of related substituted tetrazolo[1,5-a]pyrimidines, the proportion of the tetrazole tautomer increases significantly when moving from a low-polarity solvent like CCl₄ (dielectric constant ε ≈ 2.3) to a high-polarity solvent like DMSO-d₆ (ε ≈ 46.7). nih.gov This is attributed to the greater polarity and higher dipole moment of the tetrazole isomer, which is better stabilized by polar solvent molecules. nih.govnih.gov
Temperature: Temperature can also shift the equilibrium. While specific thermodynamic data for the 5-phenyl derivative is not extensively detailed in the provided context, studies on similar systems suggest that the equilibrium is temperature-dependent. nih.gov
Electronic Effects: The electronic nature of substituents on the pyrimidine (B1678525) ring significantly impacts the stability of each tautomer. Research on analogous systems indicates that electron-withdrawing groups (EWGs) tend to stabilize the azide isomer, whereas electron-donating groups (EDGs) stabilize the fused tetrazole ring. nih.gov For example, a powerful EWG like a nitro group (NO₂) was found to stabilize the azide form by a calculated 7.0 kcal/mol relative to the tetrazole. nih.gov The phenyl group at the 5-position exerts a specific electronic influence that contributes to the equilibrium position observed for the title compound.
Steric Effects: The substitution pattern on the pyrimidine ring is critical. It has been observed that the azide-tetrazole equilibrium is primarily established when the tetrazolo[1,5-a]pyrimidine is substituted at the 5-position. In contrast, 7-substituted analogs often exist as single, stable products without significant equilibrium dynamics. nih.gov
The following table summarizes the influence of solvent polarity on the tautomeric equilibrium for a related series of compounds.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
| Carbon Tetrachloride (CCl₄) | 2.3 | Azide |
| Chloroform (CDCl₃) | 4.8 | Mixture |
| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | Tetrazole |
This interactive table illustrates the general trend of solvent effects on the azide-tetrazole equilibrium as observed in related heterocyclic systems. nih.govnih.gov
The existence of the 2-azidopyrimidine intermediate in solution is confirmed through both spectroscopic methods and trapping experiments via chemical reactions. beilstein-archives.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying this equilibrium. In solution, particularly in solvents like DMSO-d₆, NMR spectra often show a mixture of signals corresponding to both the tetrazole and the azide tautomers. nih.gov The distinct chemical shifts for the protons and carbons of each isomer allow for their identification and quantification. nih.govnih.gov
Furthermore, the reactivity of the azide form in specific chemical reactions serves as definitive proof of its existence. The participation of tetrazolo[1,5-a]pyrimidines in reactions characteristic of azides, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), confirms that the azide intermediate is formed in solution. beilstein-archives.org
Click Chemistry Applications
The presence of the 2-azidopyrimidine tautomer allows tetrazolo[1,5-a]pyrimidines to serve as valuable substrates in "click chemistry," a class of reactions known for their high efficiency, reliability, and simplicity. beilstein-archives.org
The most prominent click reaction involving this system is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-archives.org This reaction is a highly efficient 1,3-dipolar cycloaddition between the azide functional group of the 2-azidopyrimidine tautomer and a terminal alkyne. beilstein-archives.orgitmedicalteam.pl The reaction is typically catalyzed by a copper(I) salt, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) pentahydrate and a reducing agent such as sodium ascorbate. researchgate.net The process proceeds readily under mild conditions, often in solvent systems like tert-butyl alcohol/water, to regioselectively yield 1,4-disubstituted 1,2,3-triazole products. itmedicalteam.plresearchgate.net The successful formation of these triazoles provides strong evidence for the ring-chain equilibrium, as the reaction consumes the azide form, thereby shifting the equilibrium from the tetrazole tautomer. nih.gov
Through the CuAAC reaction, tetrazolo[1,5-a]pyrimidines are converted into novel pyrimidine derivatives bearing a 1,2,3-triazole substituent. beilstein-archives.org For example, reacting trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines with various terminal acetylenes has been shown to produce trifluoromethylated triazolylpyrimidines in excellent yields, ranging from 84% to 98%. researchgate.netbeilstein-archives.org This synthetic strategy provides a powerful route to a diverse library of complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science. nih.govnih.gov
The table below presents example yields for the CuAAC reaction with various tetrazolo[1,5-a]pyrimidine analogs.
| Pyrimidine Substituent | Alkyne | Yield (%) | Reference |
| 5-phenyl-7-trifluoromethyl | Phenylacetylene | 95 | beilstein-archives.org |
| 5-(4-chlorophenyl)-7-trifluoromethyl | 1-Hexyne | 92 | beilstein-archives.org |
| 5-(4-bromophenyl)-7-trifluoromethyl | 4-Ethynylanisole | 88 | beilstein-archives.org |
| 5-(4-methoxyphenyl)-7-trifluoromethyl | Phenylacetylene | 98 | beilstein-archives.org |
This interactive table showcases the high efficiency of the CuAAC reaction for synthesizing 1,2,3-triazolylpyrimidines from tetrazolo[1,5-a]pyrimidine precursors. beilstein-archives.orgresearchgate.netbeilstein-archives.org
Hydrogenation Mechanisms
The hydrogenation of tetrazolo[1,5-a]pyrimidines represents another important facet of their reactivity, leading to the formation of either reduced pyrimidine rings or 2-aminopyrimidines. beilstein-archives.org The outcome of the reaction is highly dependent on the reaction conditions and the substitution pattern of the heterocyclic core. beilstein-archives.org Common methods involve using a palladium on carbon (Pd/C) catalyst with a hydrogen source (H₂). beilstein-archives.org
Studies on both trifluoromethylated and non-trifluoromethylated tetrazolo[1,5-a]pyrimidines reveal different reaction pathways. beilstein-archives.orgbeilstein-archives.org
Trifluoromethyl-substituted analogs: For compounds like 5-phenyl-7-trifluoromethyl-tetrazolo[1,5-a]pyrimidine, hydrogenation (e.g., Pd/C, H₂ in methanol) predominantly leads to the formation of the corresponding 2-amino-4-phenyl-6-trifluoromethylpyrimidine. beilstein-archives.org This transformation involves the reduction of the tetrazole ring and subsequent loss of N₂, yielding an amino group. Yields for this process are often very high, up to 97%. beilstein-archives.org
Non-trifluoromethylated analogs: In contrast, the hydrogenation of non-trifluoromethylated tetrazolo[1,5-a]pyrimidines, including the 5-phenyl derivative, shows a preference for the formation of the corresponding tetrahydropyrimidine (B8763341) product. researchgate.netbeilstein-archives.org This indicates that the pyrimidine ring is more susceptible to reduction in the absence of the strongly electron-withdrawing trifluoromethyl group. For instance, hydrogenating 5-phenyl-tetrazolo[1,5-a]pyrimidine (where R=Ph) using Pd/C-H₂ in methanol (B129727) for 24 hours resulted in the formation of 2-amino-4-phenylpyrimidine in excellent yields (83-86%). beilstein-archives.org
Photochemical hydrogenation has also been explored as a rapid and efficient alternative, particularly for substrates containing sensitive groups like aryl bromides, as it can achieve reduction without causing dehalogenation. researchgate.netbeilstein-archives.org
| Substrate Type | Primary Hydrogenation Product | Typical Conditions |
| Trifluoromethyl-substituted | 2-Aminopyrimidine | Pd/C, H₂, MeOH |
| Non-trifluoromethylated | Tetrahydropyrimidine | Pd/C, H₂, MeOH |
| Aryl-brominated | 2-Aminopyrimidine (no dehalogenation) | Photochemical, Pd/C, H₂ |
This interactive table summarizes the different outcomes of hydrogenating tetrazolo[1,5-a]pyrimidines based on their substitution patterns. beilstein-archives.orgresearchgate.netbeilstein-archives.org
Pathways to 2-Aminopyrimidines
One of the significant transformations of the tetrazolo[1,5-a]pyrimidine ring system is its conversion to 2-aminopyrimidines. This is predominantly achieved through catalytic hydrogenation, which involves the reductive cleavage of the tetrazole ring.
The hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines provides an efficient route to 2-amino-4-aryl-6-trifluoromethylpyrimidines. beilstein-archives.org For instance, the reduction of 5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in methanol results in the formation of 2-amino-4-phenyl-6-trifluoromethylpyrimidine in high yield. beilstein-archives.org This reaction proceeds via the opening of the tetrazole ring, followed by the reduction of the resulting azide intermediate and subsequent rearrangement.
The general conditions for this transformation involve reacting the tetrazolo[1,5-a]pyrimidine substrate with H₂ gas in the presence of a Pd/C catalyst in a solvent such as methanol. beilstein-archives.org The reaction times can vary from 16 to 24 hours, consistently producing high yields of the corresponding 2-aminopyrimidine. beilstein-archives.org
Table 1: Hydrogenation of 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines to 2-Aminopyrimidines
| Starting Material | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine | 2-amino-4-phenyl-6-trifluoromethylpyrimidine | Pd/C, H₂, MeOH, 16h | 97 | beilstein-archives.org |
| 5-(4-fluorophenyl)-7-trifluoromethyltetrazolo[1,5-a]pyrimidine | 2-amino-4-(4-fluorophenyl)-6-trifluoromethylpyrimidine | Pd/C, H₂, MeOH | up to 97 | beilstein-archives.org |
| 5-(4-bromophenyl)-7-trifluoromethyltetrazolo[1,5-a]pyrimidine | 2-amino-4-(4-bromophenyl)-6-trifluoromethylpyrimidine | Pd/C, H₂, MeOH | up to 97 | beilstein-archives.org |
Formation of Dihydro- and Tetrahydropyrimidines
The catalytic hydrogenation of tetrazolo[1,5-a]pyrimidines can also serve as a pathway to dihydro- and tetrahydropyrimidine derivatives. beilstein-archives.orgresearchgate.net The outcome of the hydrogenation is significantly influenced by the nature of the substituents on the pyrimidine ring.
Specifically, the presence of a trifluoromethyl group at the 7-position tends to favor the formation of 2-aminopyrimidines over partially or fully reduced pyrimidine rings. researchgate.netbeilstein-archives.orgresearchgate.net Conversely, for non-trifluoromethylated tetrazolo[1,5-a]pyrimidines, hydrogenation shows a preference for the formation of tetrahydropyrimidine products. beilstein-archives.orgresearchgate.netbeilstein-archives.org This highlights a key chemoselectivity aspect in the reactivity of these compounds. The reduction of these non-trifluoromethylated analogs can lead to 5-aryl-tetrahydrotetrazolo[1,5-a]pyrimidines in moderate to excellent yields. beilstein-archives.org
Furthermore, multicomponent reactions under solvent-free conditions, using catalysts like N,N,N,N-tetrabromobenzene-1,3-disulfonamide, can yield 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines from aryl aldehydes, 2-aminotetrazole, and substituted acetophenones. nih.gov
Table 2: Influence of Substituents on Hydrogenation Product
| Substituent at C7 | Preferred Product | Reference |
|---|---|---|
| Trifluoromethyl (-CF₃) | 2-Aminopyrimidine | researchgate.netbeilstein-archives.org |
| No Trifluoromethyl group | Tetrahydropyrimidine | researchgate.netbeilstein-archives.org |
Rearrangement Processes (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-known isomerization process in nitrogen-containing heterocyclic chemistry, where endocyclic and exocyclic nitrogen atoms exchange places. nih.govwikipedia.org This rearrangement is relevant to the tetrazolo[1,5-a]pyrimidine system due to its structural relationship with other fused pyrimidines that readily undergo this transformation, such as beilstein-archives.orgnih.govwikipedia.orgtriazolo[4,3-c]pyrimidines. beilstein-journals.orgbenthamscience.com
The rearrangement is typically catalyzed by acid or base and can also be induced by heat. nih.gov The accepted mechanism involves a sequence of ring-opening and ring-closure events. nih.gov For a fused pyrimidine system, the process generally initiates with a protonation or nucleophilic attack, leading to the cleavage of the pyrimidine ring to form an open-chain intermediate. beilstein-journals.org Subsequent rotation and tautomerization allow for ring closure in a different orientation, resulting in a thermodynamically more stable isomer. benthamscience.com
In the context of tetrazolo[1,5-a]pyrimidines, the rearrangement is closely linked to the inherent azide-tetrazole equilibrium. beilstein-archives.orgresearchgate.net Under certain conditions, the tetrazole ring can open to form a 2-azidopyrimidine intermediate. This azide form can then potentially undergo reactions and rearrangements characteristic of azides before re-closing to the tetrazole or forming a different, more stable heterocyclic system. The Dimroth rearrangement of tetrazolopyrimidines has been studied using techniques like ¹⁵N labeling to trace the pathways of nitrogen atoms during the transformation. researchgate.net
Functionalization and Derivatization Strategies
The 5-phenyl-tetrazolo[1,5-a]pyrimidine scaffold can be modified through various functionalization and derivatization strategies, enabling the synthesis of a diverse range of analogs.
Click Chemistry: A prominent derivatization method stems from the azide-tetrazole equilibrium, where the tetrazolo[1,5-a]pyrimidine ring system exists in equilibrium with its 2-azidopyrimidine tautomer. beilstein-archives.org This allows the azide form to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." researchgate.net Reaction with terminal acetylenes in the presence of a copper(I) catalyst yields novel 1,2,3-triazolylpyrimidines in excellent yields, demonstrating a powerful method for derivatization at the 2-position of the pyrimidine ring. beilstein-archives.orgresearchgate.net
Substitution on Halogenated Precursors: A common strategy for functionalizing heterocyclic rings involves the synthesis of a halogenated intermediate, which can then undergo various cross-coupling and substitution reactions. For analogous pyrazolo[1,5-a]pyrimidine (B1248293) systems, dichlorinated intermediates are synthesized and subsequently functionalized. nih.gov Nucleophilic aromatic substitution allows for the selective replacement of a chlorine atom with amines or other nucleophiles. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, at the halogenated positions. nih.gov This approach offers a versatile platform for introducing a wide array of substituents onto the pyrimidine ring.
Table 3: Key Functionalization Strategies
| Strategy | Description | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| Click Chemistry (CuAAC) | Exploits the azide-tetrazole equilibrium to react the 2-azido tautomer with alkynes. | Terminal alkynes, Copper(I) sulfate, Sodium ascorbate | 2-(1,2,3-triazol-1-yl)pyrimidine derivatives | beilstein-archives.orgresearchgate.net |
| Nucleophilic Aromatic Substitution | Substitution of a leaving group (e.g., chlorine) on the pyrimidine ring with a nucleophile. | Amines, Alkoxides | Functionalized pyrimidine derivatives | nih.govnih.gov |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halo-pyrimidine with a boronic acid/ester. | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl- or heteroaryl-substituted pyrimidines | nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of a halo-pyrimidine with an amine. | Amines, Pd catalyst, Ligand (e.g., Xantphos) | Amino-substituted pyrimidines | nih.gov |
Spectroscopic and Crystallographic Characterization of Tetrazolo 1,5 a Pyrimidine, 5 Phenyl and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For tetrazolo[1,5-a]pyrimidine (B1219648) systems, NMR is instrumental in confirming the fused heterocyclic structure and in studying the potential for tautomeric equilibria.
For a hypothetical 5-phenyl-tetrazolo[1,5-a]pyrimidine, the protons on the pyrimidine (B1678525) ring (H-6 and H-7) would likely appear as doublets or multiplets in the aromatic region of the spectrum. The phenyl group protons would also resonate in this region, typically as a complex multiplet. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the fused tetrazole ring and the phenyl substituent.
In derivatives such as 5,7-disubstituted tetrahydropyrazolo[1,5-a]pyrimidines, the protons on the partially saturated pyrimidine ring exhibit more complex splitting patterns and appear at higher fields (lower ppm values) compared to their aromatic counterparts. For instance, in ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, the H-6 proton appears as a triplet, while H-5 is a multiplet spbu.ru.
Table 1: Representative ¹H NMR Data for Related Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate spbu.ru | H-2 | 8.50 | s | - |
| H-6 | 7.08 | d | 0.9 |
¹³C NMR spectroscopy provides valuable information on the carbon skeleton of the molecule. For tetrazolo[1,5-a]pyrimidine, 5-phenyl-, distinct signals would be expected for the carbons of the pyrimidine and tetrazole rings, as well as the phenyl substituent. The chemical shifts of the bridgehead carbons are particularly diagnostic of the fused ring system. In related pyrazolo[1,5-a]pyrimidine systems, the carbon atoms of the pyrimidine ring typically resonate at lower field (higher ppm) than those of the pyrazole (B372694) ring spbu.ru.
¹⁵N NMR spectroscopy, although less common, is a powerful tool for directly probing the nitrogen atoms in the heterocyclic rings. This technique is especially useful in distinguishing between different nitrogen environments within the tetrazole and pyrimidine rings and can provide definitive evidence for the azide-tetrazole tautomerism. The chemical shifts of the nitrogen atoms are highly sensitive to their bonding and electronic environment. For instance, in a study of double-labeled tetrazolo[1,5-a]pyrimidine derivatives, the analysis of ¹³C-¹⁵N coupling constants confirmed the fusion between the tetrazole and pyrimidine rings.
Table 2: Representative ¹³C NMR Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate spbu.ru | C-2 | 146.43 |
| C-3 | 100.79 | |
| C-5 | 162.29 | |
| C-6 | 110.64 | |
| C-7 | 146.59 |
A significant feature of the tetrazolo[1,5-a]pyrimidine system is the potential for a ring-chain tautomerism, existing in equilibrium with its 2-azidopyrimidine (B1655621) isomer. NMR spectroscopy is a primary method for investigating this equilibrium in solution. The appearance of two distinct sets of signals in the NMR spectra, corresponding to both the tetrazole and azide (B81097) forms, can provide quantitative information about the position of the equilibrium.
The regiochemistry of substitution on the pyrimidine ring can also be determined using NMR techniques. For instance, the reaction of β-enaminones with 5-aminotetrazole (B145819) can lead to different regioisomers depending on the substituents. The substitution pattern influences the chemical shifts and coupling constants of the pyrimidine ring protons, allowing for unambiguous structural assignment. Studies on related systems have shown that precursor compounds with aryl or methyl substituents can lead to a mixture of tetrazolo[1,5-a]pyrimidines and 2-azidopyrimidines.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the case of tetrazolo[1,5-a]pyrimidine, 5-phenyl-, the IR spectrum would be expected to show absorption bands corresponding to the vibrations of the fused heterocyclic system and the phenyl ring.
Key expected absorptions include C=N and N=N stretching vibrations from the pyrimidine and tetrazole rings, respectively. The C-H stretching and bending vibrations of the aromatic rings would also be prominent. In cases where the azide-tetrazole equilibrium exists, the presence of the azide tautomer would be indicated by a strong, sharp absorption band around 2100-2200 cm⁻¹, which is characteristic of the azide (N₃) asymmetric stretching vibration. The IR spectrum of the related compound 5-phenyl-1H-tetrazole shows the disappearance of the C≡N stretching band of the precursor and the appearance of an N-H stretching band, confirming the formation of the tetrazole ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For tetrazolo[1,5-a]pyrimidine, 5-phenyl-, the molecular ion peak would confirm the molecular formula.
The fragmentation pattern can offer structural clues. A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂). Therefore, a significant fragment ion corresponding to [M-28]⁺ would be expected. The pyrimidine ring can also undergo characteristic fragmentation. Studies on related 5-aryl(heteroaryl)tetrazoles have shown the elimination of two molecules of N₂ from the molecular ion. The fragmentation of pyrimidine derivatives often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic ring.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. While the crystal structure of tetrazolo[1,5-a]pyrimidine, 5-phenyl- is not available in the reviewed literature, data for the related compound 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (B3829107) has been reported.
In this derivative, the pyrimidine ring adopts a flattened boat conformation. The tetrazole ring is planar and its orientation relative to the phenyl rings is defined by dihedral angles. The crystal packing is stabilized by intermolecular hydrogen bonds. Such crystallographic data provides unambiguous confirmation of the molecular connectivity and conformation in the solid state. For the target compound, X-ray analysis would definitively establish the planarity of the fused ring system and the orientation of the phenyl substituent.
Table 3: Crystallographic Data for the Related Compound 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbcn |
| a (Å) | 12.6931 (8) |
| b (Å) | 10.9284 (6) |
| c (Å) | 18.8915 (12) |
| V (ų) | 2620.5 (3) |
| Z | 8 |
Determination of Molecular and Crystal Structures
The molecular and crystal structures of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine have been determined through single-crystal X-ray diffraction. Analysis has been performed on both a racemic mixture and the (S)-enantiomer, revealing slight differences in their crystal packing and parameters.
The racemic form of the compound crystallizes in the orthorhombic space group Pbcn. In contrast, the chiral (S)-enantiomer crystallizes in the monoclinic space group P21. nih.gov The asymmetric unit of the (S)-enantiomer contains two independent molecules, designated as A and B. nih.gov Detailed crystallographic data for both forms are presented below.
Table 1: Crystal Data and Structure Refinement for 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine.
| Parameter | Racemic Mixture nih.govresearchgate.net | (S)-Enantiomer nih.gov |
|---|---|---|
| Chemical Formula | C₁₆H₁₃N₅ | C₁₆H₁₃N₅ |
| Formula Weight | 275.31 | 275.31 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbcn | P2₁ |
| a (Å) | 12.6931 (8) | 8.7736 (2) |
| b (Å) | 10.9284 (6) | 8.8396 (2) |
| c (Å) | 18.8915 (12) | 17.6810 (4) |
| β (°) | 90 | 98.8220 (9) |
| Volume (ų) | 2620.5 (3) | 1355.03 (5) |
| Z | 8 | 4 |
| Temperature (K) | 100 | 100 |
Conformational Analysis of Fused Rings (e.g., Pyrimidine Ring Puckering)
The conformational analysis of the fused ring system in 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine reveals non-planar geometries. The dihydropyrimidine (B8664642) ring, in particular, adopts a specific conformation to accommodate the stereochemistry of its substituents.
In the racemic crystal structure, the pyrimidine ring is described as being in a flattened boat conformation. nih.govresearchgate.netnih.gov This is characterized by the deviation of atoms N1 and C9 from the mean plane formed by the other four atoms of the ring (N2, C7, C8, and C16). Specifically, N1 and C9 deviate by 0.1222 (10) Å and 0.2478 (13) Å, respectively. nih.govresearchgate.net
Similarly, in the two independent molecules (A and B) of the (S)-enantiomer, the partly hydrogenated pyrimidine ring system is also non-planar, with root-mean-square (r.m.s.) deviations of 0.056 Å for molecule A and 0.049 Å for molecule B. nih.gov
Analysis of Dihedral Angles and Planarity
In the racemic structure, the plane of the tetrazole ring forms a dihedral angle of 16.37 (7)° with the phenyl ring at position 5 and 76.59 (7)° with the phenyl ring at position 7. nih.govresearchgate.netnih.gov The dihedral angle between the two phenyl rings themselves is 68.05 (6)°. nih.govresearchgate.netnih.gov
For the (S)-enantiomer, the dihedral angles also show significant twisting. In molecule A, the angles between the pyrimidine ring system and the phenyl groups at the sp² and sp³ positions are 33.32 (11)° and 86.53 (11)°, respectively. nih.gov For molecule B, these corresponding angles are 27.05 (10)° and 85.27 (11)°. nih.gov
Table 2: Selected Dihedral Angles for 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine Derivatives.
| Structure | Angle | Value (°) |
|---|---|---|
| Racemic Mixture | Tetrazole Ring vs. Phenyl Ring 1 | 16.37 (7) nih.govresearchgate.netnih.gov |
| Tetrazole Ring vs. Phenyl Ring 2 | 76.59 (7) nih.govresearchgate.netnih.gov | |
| Phenyl Ring 1 vs. Phenyl Ring 2 | 68.05 (6) nih.govresearchgate.netnih.gov | |
| (S)-Enantiomer (Molecule A) | Pyrimidine Ring vs. sp² Phenyl Group | 33.32 (11) nih.gov |
| Pyrimidine Ring vs. sp³ Phenyl Group | 86.53 (11) nih.gov | |
| (S)-Enantiomer (Molecule B) | Pyrimidine Ring vs. sp² Phenyl Group | 27.05 (10) nih.gov |
| Pyrimidine Ring vs. sp³ Phenyl Group | 85.27 (11) nih.gov |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are critical in defining the supramolecular architecture.
In the crystal of the racemic mixture, molecules are linked by pairs of N—H⋯N hydrogen bonds, which form inversion dimers. nih.govresearchgate.netnih.gov This hydrogen bonding pattern is a key feature of the crystal packing.
The crystal structure of the (S)-enantiomer also features prominent hydrogen bonding. The two independent molecules in the asymmetric unit (A and B) are linked together by pairs of N—H⋯N hydrogen bonds, generating R²₂(8) ring motifs. nih.gov In addition to hydrogen bonding, the packing of the (S)-enantiomer is further stabilized by aromatic π–π stacking interactions. These interactions link the hydrogen-bonded A+B dimers, with the shortest centroid–centroid separation being 3.5367 (15) Å, ultimately resulting in a three-dimensional network. nih.gov
Computational and Theoretical Investigations of Tetrazolo 1,5 a Pyrimidine, 5 Phenyl Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is widely applied to heterocyclic compounds to predict their geometries, energies, and chemical properties. For tetrazolo[1,5-a]pyrimidine (B1219648) systems and their analogs, DFT calculations have been instrumental in understanding their stability and reactivity. researchgate.net
The reactivity of a chemical compound is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
DFT calculations are employed to determine the energies of these frontier orbitals and other quantum chemical descriptors. researchgate.net For related pyrimidine (B1678525) tetrazole hybrids, studies have used the B3LYP functional with the 6-311G(d,p) basis set to calculate properties that shed light on their chemical behavior. researchgate.net Analysis of the HOMO and LUMO electron distribution maps can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. nih.gov For instance, in similar pyrazolo[1,5-a]pyrimidines, electronic structure analysis using DFT revealed how different substituent groups influence intramolecular charge transfer (ICT), which in turn affects the molecule's optical properties. rsc.org
Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. irjweb.com
Table 1: Key Reactivity Descriptors from DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Quantifies the energy lowering of a molecule when it accepts electrons. irjweb.com |
These calculations help in understanding which atoms are preferred sites for electrophilic and nucleophilic attacks, providing a theoretical basis for the molecule's observed chemical reactions. researchgate.net
Tetrazolo[1,5-a]pyrimidines are known to exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers. beilstein-archives.orgnih.gov This azide-tetrazole equilibrium is of significant chemical and pharmacological interest. beilstein-archives.org Computational studies are crucial for understanding the factors that influence this equilibrium, such as substituents and solvent effects.
For 5-phenyltetrazolo[1,5-a]pyrimidine, experimental studies have shown that the equilibrium can be influenced by the solvent's polarity. nih.gov DFT calculations can model this behavior and quantify the thermodynamic parameters associated with the tautomeric conversion. By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each tautomer, researchers can predict which form is more stable under specific conditions. ijnc.ir
For example, studies on related systems have demonstrated that as solvent polarity increases, the equilibrium tends to favor the tetrazole form. nih.gov Computational models can simulate this by using continuum solvent models or by including explicit solvent molecules in the calculations. semanticscholar.org These theoretical investigations confirm that the tetrazole form and the azide (B81097) form can interconvert, with the position of the equilibrium being sensitive to the molecular environment. beilstein-archives.orgnih.gov
Table 2: Tautomeric Equilibrium in Tetrazolo[1,5-a]pyrimidine Systems
| Tautomer Form | General Structure | Stability Factors |
|---|---|---|
| Tetrazolo[1,5-a]pyrimidine | Fused bicyclic system | Generally favored in polar solvents. nih.gov |
| 2-Azidopyrimidine | Monocyclic pyrimidine with an azide group | Can be the dominant form in the solid state or less polar solvents. nih.gov |
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For compounds like Tetrazolo[1,5-a]pyrimidine, 5-phenyl-, these approaches are particularly useful for exploring potential biological activities.
A key application is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is widely used in drug design to simulate the interaction of a ligand with the binding site of a protein receptor. For the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, molecular docking simulations have been used to investigate their potential as kinase inhibitors. nih.gov These studies help to understand the binding modes and key interactions, such as hydrogen bonds, with amino acid residues in the active site of the target protein. nih.gov Computer-generated models of receptors can be built and analyzed to interpret structure-activity relationships, demonstrating how steric and electronic factors influence binding affinity. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of molecular properties based on the principles of quantum mechanics. This broad category includes DFT as well as other methods. These calculations are used to determine optimized molecular geometries, vibrational frequencies (IR spectra), and various electronic properties. superfri.org
For nitrogen-rich heterocyclic systems like tetrazolo[1,5-a]pyrimidines, quantum chemical methods are used to calculate thermodynamic properties such as the heat of formation (HOF). researchgate.netnih.gov A positive heat of formation indicates an endothermic compound that releases a large amount of energy upon decomposition, a property relevant for energetic materials. researchgate.net The analysis of molecular orbitals and charge distribution on the molecular surface can also be used to predict properties like impact sensitivity. researchgate.net These advanced calculations provide deep insights into the stability and potential applications of these compounds. superfri.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties onto this unique molecular surface, one can decode the complex network of non-covalent interactions that govern crystal packing.
The analysis generates a d_norm surface, where red spots indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov For the related compound 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, Hirshfeld analysis revealed that the most significant contributions to crystal packing come from H···N/N···H (40.1%), H···H (35.3%), and H···C/C···H (9.5%) interactions. nih.gov
Additionally, two-dimensional fingerprint plots are generated, which summarize all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. mdpi.com These plots provide quantitative percentages for each type of interaction, confirming the dominant roles of hydrogen bonding and van der Waals forces in the crystal packing of these heterocycles. nih.gov This method provides a detailed picture of how molecules of Tetrazolo[1,5-a]pyrimidine, 5-phenyl- would interact with each other in the solid state.
Table 3: Common Intermolecular Contacts in Related Azolopyrimidines from Hirshfeld Analysis
| Interaction Type | Typical Contribution | Description |
|---|---|---|
| H···N/N···H | High | Represents hydrogen bonding interactions. nih.gov |
| H···H | High | Represents van der Waals forces. nih.gov |
| H···C/C···H | Moderate | Weak hydrogen bonding or van der Waals contacts. nih.gov |
| N···C/C···N | Moderate | Indicates interactions between pyrimidine and tetrazole rings. nih.gov |
| C···C | Low | Represents π-π stacking interactions between aromatic rings. nih.gov |
Advanced Research Applications and Biological Relevance of Tetrazolo 1,5 a Pyrimidine Scaffolds
Role as Synthetic Intermediates and Building Blocks
The reactivity of the tetrazolo[1,5-a]pyrimidine (B1219648) core, especially the azide-tetrazole equilibrium, allows for its use as a versatile building block in organic synthesis. This is particularly evident in its role as a precursor for more complex molecular architectures and as a foundational scaffold for the design of new therapeutic agents.
Precursors in Complex Molecule Synthesis
The tetrazolo[1,5-a]pyrimidine ring system serves as a valuable intermediate in the synthesis of a variety of more complex heterocyclic compounds. The inherent reactivity of the tetrazole ring, which can exist in equilibrium with an open-chain azide (B81097) form (2-azidopyrimidine), is key to its synthetic utility. beilstein-archives.org This equilibrium allows tetrazolo[1,5-a]pyrimidines to participate in reactions characteristic of azides, such as 1,3-dipolar cycloadditions.
A significant application is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, 5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine can react with terminal alkynes to form 1,2,3-triazolopyrimidines. beilstein-archives.org This reaction proceeds through the in-situ formation of the corresponding 2-azidopyrimidine (B1655621), which then undergoes cycloaddition. This provides a straightforward route to highly functionalized pyrimidine (B1678525) derivatives that would be challenging to synthesize through other methods.
Furthermore, the tetrazolo[1,5-a]pyrimidine scaffold can be chemically transformed through hydrogenation reactions. The reduction of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines using a palladium on carbon (Pd/C) catalyst and hydrogen gas leads to the formation of 2-aminopyrimidines. beilstein-archives.org For example, 5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine is readily reduced to 2-amino-4-phenyl-6-trifluoromethylpyrimidine in high yield. beilstein-archives.org These amino-substituted pyrimidines are themselves important building blocks for the synthesis of various biologically active molecules. The specific outcome of the hydrogenation can be influenced by the substituents on the pyrimidine ring; non-trifluoromethylated analogs may preferentially yield tetrahydropyrimidines. beilstein-archives.org
Scaffolds for Drug Design
The tetrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in drug discovery, owing to its ability to interact with a wide range of biological targets. Its structural similarity to purines, which are fundamental components of nucleic acids and coenzymes, allows derivatives of this scaffold to act as biomimetic agents. mdpi.com The related 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been extensively explored as a purine (B94841) surrogate in drug design. nih.govnih.gov
Derivatives of fused pyrimidines, including the tetrazolo[1,5-a]pyrimidine core, are investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. nih.govmdpi.comeijppr.com The ability to readily modify the scaffold at various positions allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
The synthesis of dihydro- or tetrahydropyrimidines from tetrazolo[1,5-a]pyrimidine precursors is particularly relevant for drug discovery. beilstein-archives.org The introduction of three-dimensionality by converting the flat, aromatic pyrimidine ring into a more flexible, saturated or partially saturated ring system is a key strategy in modern drug design to improve properties such as solubility, metabolic stability, and target-binding affinity.
Ligand Design in Coordination Chemistry
The nitrogen-rich tetrazolo[1,5-a]pyrimidine scaffold, including the 5-phenyl derivative, is an excellent candidate for ligand design in coordination chemistry. The multiple nitrogen atoms in the fused ring system can act as coordination sites for metal ions, leading to the formation of a variety of metal complexes with interesting structural and functional properties.
Formation of Metal Complexes
Tetrazolo[1,5-a]pyrimidine derivatives can act as ligands, binding to metal ions to form coordination complexes. Research has demonstrated the synthesis of mononuclear nickel(II), copper(II), and zinc(II) complexes with ligands derived from the tetrazolo[1,5-a]pyrimidine core. researchgate.net For instance, a ligand incorporating the 5-phenyl-tetrazolo[1,5-a]pyrimidine moiety, specifically 5-(phenyl)-4,7-dihydro-7-(pyridine-2-yl)tetrazolo[1,5-a]pyrimidine, has been used to create such complexes. researchgate.net The resulting metal complexes have been studied for their potential as therapeutic agents, particularly for their ability to interact with DNA. researchgate.net
Similarly, the related 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) has been shown to form complexes with first-row transition metals like copper, cobalt, nickel, and zinc. mdpi.comnih.gov In these complexes, the metal ion typically coordinates with nitrogen atoms from the triazolopyrimidine ligand and with water molecules to achieve an octahedral geometry. mdpi.com The structural versatility of these ligands allows for different coordination modes, including monodentate or bridging, which can lead to the formation of metal-organic frameworks (MOFs) or multidimensional systems with applications in magnetism and luminescence. mdpi.com
| Ligand System | Metal Ions | Resulting Complex Type | Potential Application |
|---|---|---|---|
| 5-(Phenyl)-4,7-dihydro-7-(pyridine-2-yl)tetrazolo[1,5-a]pyrimidine | Ni(II), Cu(II), Zn(II) | Mononuclear complexes | Therapeutic agents (DNA interaction) researchgate.net |
| 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) | Cu(II), Co(II), Ni(II), Zn(II) | Mononuclear complexes with octahedral geometry | Antiparasitic agents mdpi.comnih.gov |
Catalytic Applications
While the primary focus of research on 5-phenyl-tetrazolo[1,5-a]pyrimidine has been on its biological and synthetic applications, the broader class of tetrazolo[1,5-a]pyrimidines is being explored in the context of catalysis. The synthesis of these compounds often employs catalysts, such as N,N,N,N-tetrabromobenzene-1,3-disulfonamide or nano-magnetic catalysts, to facilitate the one-pot condensation of starting materials. nih.govresearchgate.net Zeolite-based catalysts have also been developed for the eco-friendly preparation of tetrazolo[1,5-a]pyrimidine derivatives. catalysiscongress.com
Although direct catalytic applications of 5-phenyl-tetrazolo[1,5-a]pyrimidine itself are not extensively documented, the metal complexes derived from this scaffold hold potential for catalytic activity. The coordinated metal center in such complexes can act as a Lewis acid or a redox-active site, potentially catalyzing a variety of organic transformations. This remains an area with potential for future research and development.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the tetrazolo[1,5-a]pyrimidine scaffold, SAR studies involve systematically modifying the substituents at various positions on the ring system and evaluating the impact on a specific biological endpoint. While SAR studies specifically for 5-phenyl-tetrazolo[1,5-a]pyrimidine are not extensively detailed in the available literature, valuable insights can be drawn from studies on closely related fused pyrimidine systems.
For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, SAR studies have been instrumental in the development of potent inhibitors for various protein kinases, which are important targets in cancer therapy. nih.govnih.gov These studies have shown that the nature and position of substituents on the fused ring system significantly influence the inhibitory potency and selectivity. For example, in the development of FLT3-ITD inhibitors for acute myeloid leukemia, modifications at different positions of the pyrazolo[1,5-a]pyrimidine core led to compounds with nanomolar inhibitory concentrations. nih.govresearchgate.net
Similarly, for thiazolo[4,5-d]pyrimidine (B1250722) derivatives, another class of fused pyrimidines, SAR studies have guided the development of potent antiproliferative agents. mdpi.com These studies revealed that the introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold generally increased the anticancer activity compared to the corresponding 7-oxo derivatives. mdpi.com Furthermore, the nature of the substituent at the 3-position also played a critical role in determining the potency.
For tetrazolo[1,5-c]quinazoline-5-thione derivatives, which share a fused heterocyclic structure, SAR studies have shown that modifications to side chains, such as the length of a dialkyl amino fragment, can modulate antimicrobial and antifungal activity. nih.gov These examples from related scaffolds highlight the general principles that would apply to SAR studies of 5-phenyl-tetrazolo[1,5-a]pyrimidine derivatives. Key areas for modification would include:
The phenyl group at the 5-position: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring could modulate the electronic properties of the entire molecule and influence its binding to a biological target.
The 7-position: As seen in related scaffolds, this position is a key site for modification. Introducing different functional groups could enhance potency, selectivity, and pharmacokinetic properties.
Other positions on the pyrimidine ring: Where possible, substitution with small alkyl or functional groups could be explored to probe the steric and electronic requirements of the target binding site.
| Scaffold | Target/Activity | Key SAR Findings |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Protein Kinase Inhibition (e.g., FLT3-ITD) | Substituents on the pyrazole (B372694) and pyrimidine rings are critical for potency and selectivity. nih.govresearchgate.net |
| Thiazolo[4,5-d]pyrimidine | Antiproliferative Activity | A chlorine at the 7-position enhances activity over a 7-oxo group. The substituent at the 3-position is also crucial. mdpi.com |
| Tetrazolo[1,5-c]quinazoline-5-thione | Antimicrobial/Antifungal Activity | The length and nature of side chains influence the spectrum of activity. nih.gov |
These findings from related heterocyclic systems provide a roadmap for the future design and optimization of novel, biologically active compounds based on the 5-phenyl-tetrazolo[1,5-a]pyrimidine scaffold.
Molecular Determinants of Activity
The biological activity of compounds based on the tetrazolo[1,5-a]pyrimidine scaffold is intrinsically linked to their three-dimensional structure and the nature of their substituents. Structure-activity relationship (SAR) studies on the closely related pyrazolo[1,5-a]pyrimidine class of compounds reveal that specific functional groups at various positions on the fused ring system are critical for potency and selectivity against biological targets, particularly protein kinases. nih.govnih.govresearchgate.net
The phenyl group at the 5-position is a significant determinant of activity. Modifications to this aryl moiety can drastically alter the compound's biological profile. For instance, in related pyrazolo[1,5-a]pyrimidine inhibitors of Fms-like tyrosine kinase 3 (FLT3), the substitution pattern on this phenyl ring is crucial for achieving high potency. nih.govresearchgate.net Similarly, for casein kinase 2 (CK2) inhibitors, the 3-position (analogous to the 5-position in the tetrazolo system) is modified with differently decorated phenyl moieties to modulate activity. biorxiv.org
Table 1: Influence of Substituents on Biological Activity of Related Pyrazolo[1,5-a]pyrimidine Scaffolds
| Scaffold Position | Substituent Type | Effect on Activity | Target Example | Reference |
|---|---|---|---|---|
| Position 5/6 | Aryl Ring Modifications | Modulates potency and selectivity | KDR Kinase | nih.gov |
| Position 7 | Nitrogenous Groups | Potent and selective inhibition | Bruton's Tyrosine Kinase | nih.gov |
| General | Polar Moieties | Improves physical properties and cellular activity | TTK Kinase | nih.gov |
| Position 3/5 | Decorated Phenyl Rings | Critical for potency | FLT3 / CK2 | nih.govbiorxiv.org |
Modulation of Biological Targets (Mechanistic Focus)
The 5-phenyl-tetrazolo[1,5-a]pyrimidine scaffold and its analogs exert their biological effects by interacting with and modulating the function of specific macromolecules, such as enzymes and receptors.
A primary mechanism through which tetrazolo[1,5-a]pyrimidine derivatives exhibit biological activity is through the inhibition of enzymes, particularly kinases. ekb.eg Kinase inhibitors often function by competing with ATP for its binding site on the enzyme. The pyrazolo[1,5-a]pyrimidine core, being structurally similar to the purine ring of adenine, is an effective "hinge-binding" scaffold. biorxiv.orgnih.gov This allows it to form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. biorxiv.org
The specific type of inhibition can vary. For example, studies on pyrazolo[1,5-a]pyrimidine inhibitors of TTK kinase revealed a "1½ type" inhibition, and X-ray crystallography showed a unique bound water molecule in the active site. nih.gov In the case of CK2 inhibitors, the binding is classified as canonical type-I. biorxiv.org Kinetic analyses of other enzyme inhibitors have shown mixed-type inhibition patterns, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net The precise mechanism and kinetics of inhibition by 5-phenyl-tetrazolo[1,5-a]pyrimidine would depend on the specific enzyme target and the nature of other substituents on the scaffold. mdpi.com
The interaction between the 5-phenyl-tetrazolo[1,5-a]pyrimidine scaffold and its biological target is governed by a network of non-covalent interactions. Molecular docking and X-ray crystallography studies on analogous compounds have elucidated these binding modes. biorxiv.orgnih.gov
Key interactions typically include:
Hydrogen Bonds: As mentioned, hydrogen bonding with the hinge region of kinases is a hallmark of this class of inhibitors. biorxiv.org Additionally, other polar groups on the molecule can form hydrogen bonds with amino acid residues in the binding pocket, such as the salt bridge formed by a carboxylic acid group in certain CK2 inhibitors. biorxiv.org
π-π Stacking: The aromatic phenyl ring and the heterocyclic core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. researchgate.netnih.gov
Hydrophobic Interactions: The phenyl group and other non-polar parts of the molecule can fit into hydrophobic pockets within the receptor, displacing water molecules and contributing favorably to the binding energy.
Crystal structure analysis of a related dihydro-tetrazolo[1,5-a]pyrimidine derivative reveals the formation of intermolecular N—H⋯N hydrogen bonds. researchgate.net While this is observed in the solid state, it highlights the potential for such interactions within a protein's active site.
Applications in Materials Science
Beyond its biological relevance, the tetrazolo[1,5-a]pyrimidine scaffold possesses properties that make it a candidate for applications in materials science, particularly in optics and supramolecular chemistry.
Fused heterocyclic systems like tetrazolo[1,5-a]pyrimidine often exhibit interesting photophysical properties, including fluorescence. Studies on the related 5-phenyltetrazole and pyrazolo[1,5-a]pyrimidine systems demonstrate that these molecules can act as fluorophores. unthsc.edunih.govresearchgate.net
The absorption and emission spectra are highly dependent on the molecular structure, specifically the nature and position of substituents. nih.gov For example, introducing electron-donating groups to the pyrazolo[1,5-a]pyrimidine core can enhance both absorption and emission, attributed to an intramolecular charge transfer (ICT) process. nih.govresearchgate.net The emission spectra of a closely related 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine ligand shows a strong luminescent emission between 400–440 nm. mdpi.com Some pyrazolo[1,5-a]pyridine-fused pyrimidine derivatives exhibit solvatochromism, where the fluorescence properties change with the polarity of the environment. rsc.org These tunable photophysical properties suggest potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.netrsc.org
Table 2: Photophysical Data for Related Pyrazolo[1,5-a]pyrimidine Fluorophores in THF
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 4a | 4-Pyridinyl | 385 | 18,346 | 485 | 0.81 |
| 4d | Phenyl | 364 | 12,019 | 436 | 0.70 |
| 4e | 4-Methoxyphenyl | 374 | 15,282 | 445 | 0.97 |
| 4f | 4-(BODIPY)phenyl | 373 / 502 | 11,541 / 76,000 | 512 | 0.58 |
Data adapted from studies on pyrazolo[1,5-a]pyrimidine-based fluorophores. nih.gov
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of 5-phenyl-tetrazolo[1,5-a]pyrimidine is well-suited for forming ordered solid-state architectures through crystal engineering.
Q & A
Basic: What synthetic methodologies are effective for regioselective synthesis of 5-phenyltetrazolo[1,5-a]pyrimidine?
Answer:
Regioselective synthesis can be achieved via one-pot multicomponent reactions using 5-aminotetrazole, aromatic aldehydes, and β-enaminones or β-ketoesters. Key approaches include:
- Catalyst-assisted cyclocondensation : Ionic liquids (e.g., [BMIM]BF₄) or iodine catalysis reduce reaction times and improve yields (e.g., 60–90% yields under solvent-free conditions) .
- Microwave irradiation : Enhances regioselectivity by favoring nucleophilic attack at the C4 position of β-alkoxyvinyl trifluoromethyl ketones, leading to 7-CF₃-substituted products .
- Ultrasound irradiation : Accelerates cyclization steps while maintaining regiochemical control .
Basic: How do substituents influence the azide–tetrazole equilibrium in solution and solid states?
Answer:
The equilibrium between tetrazolo[1,5-a]pyrimidine and 2-azidopyrimidine is solvent- and substituent-dependent:
- Electron-withdrawing groups (e.g., CF₃, CCl₃) : Stabilize the tetrazole form in CDCl₃ or DMSO-d₆ (ΔG ≈ 7–9 kcal/mol) .
- Solid-state stabilization : Crystallization favors the azide form for compounds with R = CH₃, while bulky substituents (e.g., CCl₃) retain the tetrazole form .
- Experimental validation : Use ¹H/¹³C NMR and DFT calculations (B3LYP/cc-pVTZ level) to quantify equilibrium ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
